ethyl 4-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-1-piperazinecarboxylate
Overview
Description
Ethyl 4-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-1-piperazinecarboxylate is a useful research compound. Its molecular formula is C16H23N3O4S and its molecular weight is 353.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 353.14092740 g/mol and the complexity rating of the compound is 430. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Organic Chemistry and Crystal Engineering
Research in organic chemistry has led to the development of compounds like "ethyl 4-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-1-piperazinecarboxylate" for studying hydrogen-bond association and crystallization processes. Studies have synthesized similar compounds to investigate polymorphic crystalline forms and their hydrogen-bonding networks, using techniques such as single-crystal X-ray analysis, mass spectrometry, and nuclear magnetic resonance spectroscopy. These studies are crucial for understanding molecular interactions and the development of new materials with specific physical properties (Weatherhead-Kloster et al., 2005).
Pharmacology and Biomedical Research
In the field of pharmacology, derivatives of piperazine compounds have been synthesized and evaluated for their antimicrobial and antifungal activities. For example, the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, investigated for their biological activities, demonstrates the potential of these compounds in developing new antimicrobial agents (Başoğlu et al., 2013). Another study focused on the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives, further emphasizing the significance of these compounds in creating effective treatments against various microorganisms (Bektaş et al., 2010).
Materials Science
In materials science, the application of this compound-related compounds extends to the synthesis of novel materials. For instance, acylation of certain fullerene derivatives has been explored for creating multifullerene derivatives, showing promise in the development of new materials with unique electronic and photophysical properties (Zhang et al., 2002).
Properties
IUPAC Name |
ethyl 4-[(2,4-dimethoxyphenyl)carbamothioyl]piperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4S/c1-4-23-16(20)19-9-7-18(8-10-19)15(24)17-13-6-5-12(21-2)11-14(13)22-3/h5-6,11H,4,7-10H2,1-3H3,(H,17,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHJDYCCHEAEYTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=S)NC2=C(C=C(C=C2)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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